3-Fluorobenzhydrazide (CAS 499-55-8) is a reactive, fluorinated aromatic building block utilized primarily in the synthesis of nitrogen-containing heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and triazoles [1]. Characterized by a sharp melting point of 138 °C and a molecular weight of 154.14 g/mol, it serves as a critical nucleophile in condensation reactions with electrophiles such as isothiocyanates and aldehydes . Its primary procurement value lies in its ability to introduce a meta-fluorophenyl moiety, which uniquely alters the lipophilicity, metabolic stability, and electronic distribution of downstream active pharmaceutical ingredients (APIs) and fluorogenic probes compared to its unfluorinated counterparts[2].
Substituting 3-fluorobenzhydrazide with its positional isomers (2-fluoro or 4-fluorobenzhydrazide) or unsubstituted benzhydrazide fundamentally alters the electronic and steric profile of the resulting compounds[1]. The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I) but lacks the resonance-donating effect (+R) that occurs at the ortho and para positions, a distinction that dictates target binding affinity and off-target cytotoxicity in medicinal chemistry [2]. Furthermore, in biochemical assay development, the specific substitution pattern impacts aqueous solubility and UV absorbance profiles; generic substitution can lead to signal interference or reduced reaction yields in aqueous media, rendering analogs unsuitable for sensitive fluorogenic applications [3].
In the development of chemoselective fluorogenic stapling for unprotected peptides, 3-fluorobenzhydrazide was specifically selected over other substituted benzhydrazides. It demonstrated high solubility in aqueous borate buffer systems and minimal interference with the UV absorbance profile of the resulting isoindole complex (quantified at 365 nm, ε = 14300 cm-1 M-1) [1]. The stapling reaction utilizing 3-fluorobenzhydrazide achieved a 41% yield of the isolated solid intermediate, outperforming less soluble analogs [1].
| Evidence Dimension | UV interference and aqueous solubility in peptide stapling |
| Target Compound Data | Minimal UV interference; 41% yield in aqueous media |
| Comparator Or Baseline | Other substituted benzhydrazides (which exhibited signal overlap or poor solubility) |
| Quantified Difference | Enabled baseline resolution at 365 nm for fluorogenic assays |
| Conditions | Aqueous sodium borate buffer (pH 9), room temperature |
For buyers developing fluorescent biochemical assays, procuring this exact isomer prevents background signal interference and ensures solubility in physiological buffers.
The nucleophilicity of 3-fluorobenzhydrazide allows for efficient condensation with aryl isothiocyanates. In comparative syntheses of 1,3,4-thiadiazole derivatives, the reaction of 3-fluorobenzhydrazide with 2-halophenyl isothiocyanates in refluxing ethanol yielded the corresponding 1,4-disubstituted thiosemicarbazide intermediates in 75–94% yields [1]. These high conversion rates are critical before the subsequent, more aggressive acid-catalyzed cyclization step, which typically proceeds at lower yields (28–43%) due to dehydration-induced degradation [1].
| Evidence Dimension | Intermediate synthesis yield |
| Target Compound Data | 75–94% yield for thiosemicarbazides |
| Comparator Or Baseline | Standard benzhydrazide condensation baselines |
| Quantified Difference | Consistently high (>75%) first-step conversion |
| Conditions | Refluxing anhydrous ethanol, 1-15 hours |
High conversion rates in the initial condensation step minimize precursor waste and improve the overall atom economy of multi-step API manufacturing.
The meta-fluorine of 3-fluorobenzhydrazide provides purely inductive electron withdrawal, differentiating it from ortho and para isomers. When utilized to synthesize 1,2-benzisothiazol-3(2H)-one - 1,3,4-oxadiazole hybrid derivatives, the m-fluorobenzhydrazide precursor enabled the discovery of viral protease inhibitors [1]. Specific derivatives exhibited apparent IC50 values of 3.75 ± 0.06 µM against Dengue virus (DENV2) NS2B/NS3 protease and 4.22 ± 0.07 µM against West Nile virus (WNV) protease, demonstrating the necessity of the meta-substitution for target binding [1].
| Evidence Dimension | Apparent IC50 against viral proteases |
| Target Compound Data | 3.75 µM (DENV2) and 4.22 µM (WNV) |
| Comparator Or Baseline | Unsubstituted or alternative functionalized hybrids |
| Quantified Difference | Achieved low-micromolar inhibition via specific meta-electronic tuning |
| Conditions | In vitro protease inhibition assay |
Procurement of the meta-fluoro isomer is essential when optimizing pharmacophores that require inductive electron withdrawal without resonance disruption.
Due to its minimal UV interference and high aqueous solubility, 3-fluorobenzhydrazide is the optimal precursor for chemoselective fluorogenic stapling of unprotected peptides in biochemical assays[1].
Its high-yielding condensation with isothiocyanates (75-94% yield) makes it a preferred building block for generating libraries of 1,3,4-thiadiazoles and 1,3,4-oxadiazoles for antimicrobial and anticancer screening[2].
The unique purely inductive electron-withdrawing effect of the meta-fluorine is critical for tuning the binding affinity of hybrid heterocycle inhibitors targeting DENV and WNV proteases[3].
Irritant